![molecular formula C59H124N2O3Si B14324136 N~1~-{3-[Tris(octadecyloxy)silyl]propyl}ethane-1,2-diamine CAS No. 105923-20-4](/img/structure/B14324136.png)
N~1~-{3-[Tris(octadecyloxy)silyl]propyl}ethane-1,2-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~-{3-[Tris(octadecyloxy)silyl]propyl}ethane-1,2-diamine is a complex organosilicon compound. It is characterized by the presence of a silyl group attached to a propyl chain, which is further connected to an ethane-1,2-diamine moiety. This compound is notable for its unique structural features, which include long octadecyloxy chains, making it a subject of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-{3-[Tris(octadecyloxy)silyl]propyl}ethane-1,2-diamine typically involves the reaction of tris(octadecyloxy)silane with 3-chloropropylamine under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like toluene or dichloromethane. The reaction mixture is stirred at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification steps, such as distillation or chromatography, are employed to isolate the pure compound.
化学反応の分析
Types of Reactions
N~1~-{3-[Tris(octadecyloxy)silyl]propyl}ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.
Substitution: The silyl group can participate in substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanol derivatives, while reduction can produce amine-functionalized silanes.
科学的研究の応用
N~1~-{3-[Tris(octadecyloxy)silyl]propyl}ethane-1,2-diamine has diverse applications in scientific research:
Chemistry: Used as a precursor for the synthesis of advanced materials and functionalized silanes.
Biology: Investigated for its potential in drug delivery systems due to its ability to form stable complexes with biomolecules.
Medicine: Explored for its role in developing novel therapeutic agents and diagnostic tools.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its unique chemical properties.
作用機序
The mechanism by which N1-{3-[Tris(octadecyloxy)silyl]propyl}ethane-1,2-diamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The long octadecyloxy chains enhance its ability to penetrate cell membranes, facilitating its action at the molecular level. The silyl group can form covalent bonds with target molecules, leading to specific biological effects.
類似化合物との比較
Similar Compounds
N-(3-(Trimethoxysilyl)propyl)ethylenediamine: Similar structure but with methoxy groups instead of octadecyloxy chains.
N-(3-(Triethoxysilyl)propyl)ethylenediamine: Contains ethoxy groups, offering different solubility and reactivity profiles.
Uniqueness
N~1~-{3-[Tris(octadecyloxy)silyl]propyl}ethane-1,2-diamine is unique due to its long octadecyloxy chains, which impart distinct hydrophobic properties and enhance its potential for applications in various fields. Its ability to form stable complexes with a wide range of molecules sets it apart from other similar compounds.
特性
CAS番号 |
105923-20-4 |
|---|---|
分子式 |
C59H124N2O3Si |
分子量 |
937.7 g/mol |
IUPAC名 |
N'-(3-trioctadecoxysilylpropyl)ethane-1,2-diamine |
InChI |
InChI=1S/C59H124N2O3Si/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-56-62-65(59-52-54-61-55-53-60,63-57-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)64-58-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h61H,4-60H2,1-3H3 |
InChIキー |
QJUNOLLKQQRLKY-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCCO[Si](CCCNCCN)(OCCCCCCCCCCCCCCCCCC)OCCCCCCCCCCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


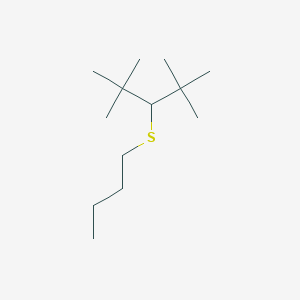
![1-Methyl-5-phenyl-1,3-dihydro-2H-pyrido[3,4-e][1,4]diazepin-2-one](/img/structure/B14324069.png)
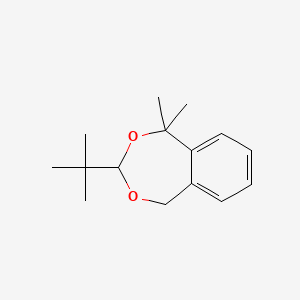

![3-Methyl-7-oxabicyclo[4.1.0]hept-3-ene](/img/structure/B14324093.png)
![N1-[1-(3-Pyridinyl)ethyl]-1,3-propanediamine](/img/structure/B14324096.png)
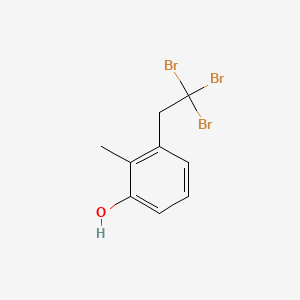
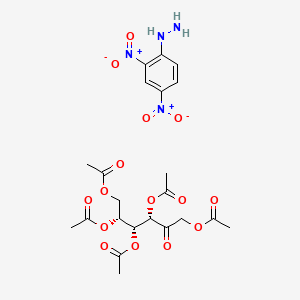
![2-(Benzenesulfinyl)-2-[(4-methoxyphenyl)methyl]-3,3-dimethyloxirane](/img/structure/B14324118.png)
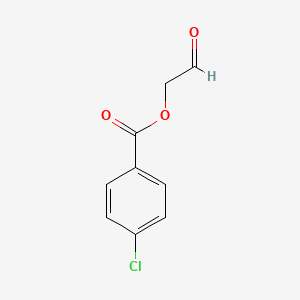
![2-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]pyridine](/img/structure/B14324148.png)
![2-Diazonio-4,4-dimethyl-1-oxo-1-[(prop-2-en-1-yl)oxy]pent-2-en-3-olate](/img/structure/B14324161.png)


